(Octane-1-sulfonyl)methanol
CAS No.: 62954-90-9
Cat. No.: VC19435033
Molecular Formula: C9H20O3S
Molecular Weight: 208.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62954-90-9 |
|---|---|
| Molecular Formula | C9H20O3S |
| Molecular Weight | 208.32 g/mol |
| IUPAC Name | octylsulfonylmethanol |
| Standard InChI | InChI=1S/C9H20O3S/c1-2-3-4-5-6-7-8-13(11,12)9-10/h10H,2-9H2,1H3 |
| Standard InChI Key | BMOJSFLDEOZWKM-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCS(=O)(=O)CO |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
(Octane-1-sulfonyl)methanol features a linear octane chain (C₈H₁₇) bonded to a sulfonyl group (-SO₂-), which is further connected to a hydroxymethyl group (-CH₂OH). The sulfonyl group’s tetrahedral geometry and strong electron-withdrawing nature polarize the molecule, enhancing its reactivity toward nucleophiles. The octane chain contributes to the compound’s lipophilicity, as evidenced by its calculated LogP value of 3.40 , while the hydroxymethyl group introduces hydrophilic character, creating a balanced amphiphilic profile.
The compound’s exact mass is 208.07 g/mol, derived from the sum of its constituent atoms: 9 carbons (108 g/mol), 20 hydrogens (20 g/mol), 3 oxygens (48 g/mol), and 1 sulfur (32.07 g/mol). Its polar surface area (PSA) of 51.75 Ų reflects the sulfonyl and hydroxyl groups’ capacity for hydrogen bonding , a critical factor in its solubility and interaction with biological targets.
Synthesis and Production Methods
Conventional Synthesis Route
The primary synthesis pathway involves reacting octane-1-sulfonyl chloride with methanol under controlled conditions:
This nucleophilic substitution proceeds via a two-step mechanism: (1) methanol’s hydroxyl oxygen attacks the electrophilic sulfur atom in the sulfonyl chloride, and (2) chloride elimination yields the final product. The reaction is typically conducted in anhydrous solvents like dichloromethane or tetrahydrofuran to prevent hydrolysis.
Industrial-Scale Optimization
Large-scale production employs continuous flow reactors to enhance yield and purity. For example, a residence time of 30–60 minutes at 25–40°C ensures complete conversion while minimizing byproducts. Post-synthesis purification involves fractional distillation or column chromatography, achieving >98% purity. Comparative studies on similar sulfonate esters, such as methyl octanesulfonate, demonstrate that refluxing at 80°C for 2 hours optimizes esterification efficiency , suggesting analogous conditions could benefit (Octane-1-sulfonyl)methanol production.
Chemical Reactivity and Functional Transformations
Nucleophilic Substitution
The sulfonyl group’s electrophilic sulfur atom facilitates substitution reactions with amines, thiols, and alcohols. For instance, treatment with ethylamine produces N-ethyloctane-1-sulfonamide:
This reactivity is exploited in pharmaceutical synthesis to introduce sulfonamide motifs, known for their antimicrobial and diuretic properties.
Oxidation and Reduction
This reaction underscores the compound’s utility in generating sulfur-containing building blocks.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s sulfonyl group enhances drug molecules’ metabolic stability and bioavailability. For example, it serves as a precursor to sulfonamide antibiotics, where the -SO₂- group mimics enzyme substrates, inhibiting bacterial dihydropteroate synthase. Recent studies highlight its role in synthesizing tyrosine kinase inhibitors, pivotal in oncology therapeutics .
Polymer Chemistry
In polymer science, (Octane-1-sulfonyl)methanol acts as a crosslinking agent for sulfonated polymers, which exhibit high proton conductivity in fuel cell membranes . Its long alkyl chain improves mechanical stability, while the sulfonyl group facilitates ionic transport.
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